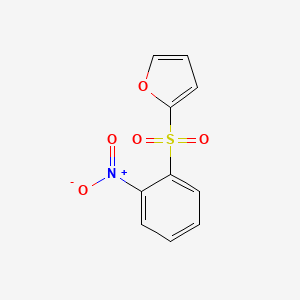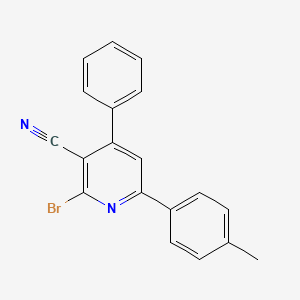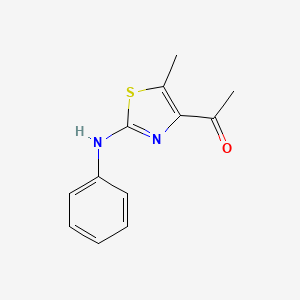
8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2S and a molecular weight of 330.411 g/mol . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure with a chlorine atom in place of a hydrogen atom.
7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Contains an allyl group instead of an isopropyl group.
8-(Benzylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione: Features an octyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 8-Benzylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H18N4O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
8-benzylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22) |
InChI-Schlüssel |
KSLOMNIYZYEGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)


![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)



